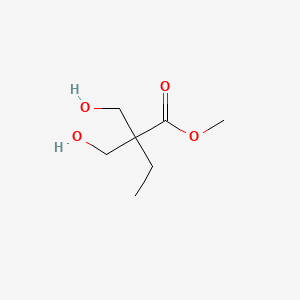

Methyl 2,2-bis(hydroxymethyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-bis(hydroxymethyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-3-7(4-8,5-9)6(10)11-2/h8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSDKTBXEQMSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reactivity and Mechanistic Investigations of Methyl 2,2 Bis Hydroxymethyl Butanoate

Chemical Reactivity of the Ester Moiety

The ester moiety, a methyl butanoate derivative, is characterized by an electrophilic carbonyl carbon. This site is susceptible to nucleophilic attack, leading to substitution reactions such as transesterification and hydrolysis. These reactions are fundamental to both the polymerization and degradation of materials derived from this monomer.

Transesterification Processes for Polymerization and Derivatization

Transesterification is a key reaction for Methyl 2,2-bis(hydroxymethyl)butanoate, serving as the primary mechanism for its self-condensation polymerization into hyperbranched polyesters. In this process, the nucleophilic hydroxyl groups of one monomer attack the electrophilic carbonyl carbon of the ester group on another monomer. This reaction results in the elimination of methanol (B129727) and the formation of a new ester bond, extending the polymer chain.

This one-step polymerization of an AB2 monomer is a common and efficient route to produce hyperbranched polymers, which are known for their unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. The reaction is typically carried out in bulk at elevated temperatures and often requires a catalyst to achieve high molecular weights and reasonable reaction times. A variety of catalysts can be employed to facilitate this direct esterification or transesterification process.

Table 1: Catalysts and Conditions for Polyesterification of AB2 Monomers

| Catalyst Type | Example Catalyst | Typical Reaction Temperature (°C) | Notes |

|---|---|---|---|

| Acid Catalysts | p-Toluenesulfonic acid (p-TSA) | 140-180 | Commonly used, effective but can sometimes cause side reactions. |

| Organometallic | Dibutyltin oxide (DBTO) | 160-220 | Effective for high molecular weight polyesters. |

| Metal Alkoxides | Titanium tetrabutoxide (TBT) | 180-240 | Widely used in industrial polyester (B1180765) synthesis. |

| Lewis Acids | Scandium trifluoromethanesulfonate (B1224126) | 140-180 | Can offer high activity under milder conditions. |

The degree of branching (DB) in the resulting hyperbranched polymer, a critical parameter influencing its physical properties, is determined by the relative reactivity of the functional groups and the reaction conditions. For an ideal AB2 polymerization, the theoretical maximum DB is 0.5. cmu.edu

Hydrolysis Kinetics and Mechanisms

The ester linkage in this compound can be cleaved through hydrolysis, a reaction with water that splits the ester back into its parent carboxylic acid (2,2-bis(hydroxymethyl)butanoic acid) and alcohol (methanol). This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with dilute H₂SO₄ or HCl), the hydrolysis is a reversible equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. To drive the reaction toward completion, an excess of water is typically used.

Reaction: C₃H₇COOCH₃ + H₂O ⇌ C₃H₇COOH + CH₃OH

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate anion and methanol. The final step, an acid-base reaction between the carboxylic acid and the hydroxide ion, forms a resonance-stabilized carboxylate salt, driving the reaction to completion. This method is generally faster and more efficient than acid-catalyzed hydrolysis.

Reaction: C₃H₇COOCH₃ + NaOH → C₃H₇COONa + CH₃OH

Reactivity of the Hydroxyl Functionalities

The two primary hydroxyl (-CH₂OH) groups are the sites of nucleophilic reactivity. Their behavior is central to the monomer's ability to form cross-linked networks and to be functionalized for specific applications.

Nucleophilic Reactions and Functionalization Pathways

The lone pairs of electrons on the oxygen atoms of the hydroxyl groups make them effective nucleophiles. Their most significant reaction is the nucleophilic attack on the ester group of another monomer during polymerization, as detailed in section 3.1.1.

Beyond polymerization, these hydroxyl groups can undergo a variety of other nucleophilic reactions common to primary alcohols:

Esterification: Reaction with acyl chlorides or acid anhydrides to form different ester side chains. This allows for the modification of the final polymer's properties.

Etherification: Reaction with alkyl halides (e.g., Williamson ether synthesis) to form ether linkages.

Urethane (B1682113) Formation: Reaction with isocyanates (R-NCO) to form urethane linkages, a fundamental reaction in the synthesis of polyurethanes. The reactivity of aliphatic hydroxyl groups with isocyanates is notably high.

Controlled Derivatization and Selective Modifications

The presence of two chemically equivalent primary hydroxyl groups presents a challenge for selective modification. Achieving mono-functionalization requires careful control of reaction conditions. Strategies for controlled derivatization include:

Stoichiometric Control: Using a limiting amount (≤1 equivalent) of a reagent, particularly a bulky one, can favor the formation of the mono-substituted product over the di-substituted product due to steric hindrance after the first group has reacted.

Protecting Group Chemistry: Both hydroxyl groups could be protected with a suitable protecting group. The ester moiety could then be modified, followed by deprotection of the hydroxyls. While selective protection of one hydroxyl over the other is difficult due to their equivalence, it might be achievable under enzymatic or specific catalytic conditions where the molecule's conformation presents one group more favorably.

Catalyst Control: The choice of catalyst can sometimes influence the selectivity of a reaction. For instance, certain phase-transfer catalysts or enzymatic catalysts might differentiate between the two hydroxyl groups based on subtle steric or electronic factors in the transition state.

Theoretical and Computational Chemistry Studies

While specific computational studies on this compound are not widely published, theoretical methods like Density Functional Theory (DFT) provide powerful tools to investigate its reactivity. Such studies can elucidate reaction mechanisms, predict reactivity, and guide synthetic efforts.

Mechanistic Insights: DFT calculations can be used to model the reaction pathways for both transesterification and hydrolysis. rsc.org By calculating the energies of reactants, transition states, and products, activation energy barriers can be determined, providing a quantitative understanding of the reaction kinetics. rsc.orgaip.org For instance, theoretical studies on acid-catalyzed ester hydrolysis have explored the formation of tetrahedral intermediates and the role of solvent molecules in stabilizing transition states. researchgate.net

Reactivity Prediction: Computational methods can map the electron distribution within the molecule to predict sites of reactivity.

Molecular Electrostatic Potential (MESP): MESP maps can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the hydroxyl oxygens would show negative potential (nucleophilic), while the carbonyl carbon and the protons of the hydroxyl groups would show positive potential (electrophilic). nih.gov

Fukui Functions and Dual Descriptors: These DFT-based reactivity descriptors can quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack, offering a more nuanced view than simple charge analysis. nih.gov

Bond Dissociation Energies (BDE): Calculation of BDEs for the O-H bonds can provide insight into the reactivity of the hydroxyl groups in radical-mediated reactions. mdpi.com

Macromolecular Modeling: Kinetic models and simulations can predict the evolution of hyperbranched polymer structures during the polymerization of AB2 monomers. acs.orgacs.org These models can forecast key parameters like the degree of branching, weight-average molecular weight, and polydispersity as a function of monomer conversion, providing valuable information for controlling the synthesis to achieve desired polymer characteristics. acs.orgresearchgate.net

Investigation of Reaction Pathways and Energy Landscapes

Detailed experimental and computational studies on the specific reaction pathways and energy landscapes of this compound are not extensively available in publicly accessible scientific literature. However, the reactivity of this compound is generally governed by the functional groups it possesses: two primary hydroxyl (-CH2OH) groups and one methyl ester (-COOCH3) group.

The hydroxyl groups can undergo typical alcohol reactions. A primary reaction pathway is esterification , where the hydroxyl groups react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form polyester chains. This reaction is fundamental to the role of this molecule as a monomer or branching unit in polymer synthesis. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl oxygen of this compound. The energy landscape of this reaction would involve a tetrahedral intermediate, with the rate-determining step usually being the nucleophilic attack or the subsequent dehydration.

Another potential reaction pathway for the hydroxyl groups is etherification , for instance, through the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

The methyl ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (2,2-bis(hydroxymethyl)butanoic acid) and methanol. Base-catalyzed hydrolysis (saponification) is an irreversible process, while acid-catalyzed hydrolysis is an equilibrium reaction. The energy landscape for hydrolysis also proceeds through a tetrahedral intermediate. Transesterification , the exchange of the methyl group for another alkyl group from an alcohol, is another characteristic reaction of the ester functional group.

Quantum Chemical Calculations for Structural and Electronic Insights

Specific quantum chemical calculations for this compound are not readily found in published research. However, computational methods like Density Functional Theory (DFT) can provide significant insights into its structural and electronic properties.

A DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. These calculations could predict bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-C bond lengths in the butyl chain, the C-O bond lengths of the hydroxyl and ester groups, and the rotational barriers around the C-C single bonds, which determine the conformational flexibility.

Once the optimized geometry is obtained, electronic properties can be calculated. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups, indicating that these are the primary sites for electrophilic attack. The LUMO is likely to be centered on the carbonyl carbon of the ester group, making it the most electrophilic site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the electron density distribution and predict reactive sites. Regions of negative potential (typically around the oxygen atoms) would indicate nucleophilic centers, while regions of positive potential (around the carbonyl carbon and hydroxyl protons) would indicate electrophilic centers.

Table 1: Predicted Structural Parameters from Hypothetical DFT Calculations

| Parameter | Predicted Value Range |

|---|---|

| C-C Bond Length (Å) | 1.52 - 1.54 |

| C-O (hydroxyl) Bond Length (Å) | 1.42 - 1.44 |

| C=O (ester) Bond Length (Å) | 1.20 - 1.22 |

| C-O (ester) Bond Length (Å) | 1.35 - 1.37 |

| O-H Bond Length (Å) | 0.96 - 0.98 |

| C-C-C Bond Angle (°) | 109 - 112 |

| H-O-C Bond Angle (°) | 107 - 109 |

Table 2: Predicted Electronic Properties from Hypothetical DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | 0.5 to 1.5 |

| HOMO-LUMO Gap (eV) | 7.0 to 9.0 |

Molecular Dynamics Simulations and Conformation Analysis

While specific molecular dynamics (MD) simulations for this compound are not documented in the literature, this technique would be invaluable for understanding its dynamic behavior and conformational preferences.

MD simulations would model the movement of the atoms in the molecule over time by solving Newton's equations of motion. This would provide a detailed picture of the molecule's flexibility, particularly the rotation of the two hydroxymethyl groups and the ethyl group around the quaternary carbon atom. The simulations could identify the most stable conformations and the energy barriers between them.

These simulations would also be crucial for understanding how the molecule behaves in different solvent environments. For example, in a polar protic solvent like water, the molecule would form intermolecular hydrogen bonds with the solvent molecules, which would compete with and potentially disrupt any intramolecular hydrogen bonding. In a nonpolar solvent, intramolecular interactions would be more dominant. This information is particularly relevant for its use in polymerization reactions, where the solvent can influence the monomer's conformation and accessibility of its reactive sites.

Application As a Core Building Block in Advanced Macromolecular Architectures

Monomer in Hyperbranched Polymer Synthesis

Hyperbranched polymers (HBPs) represent a class of dendritic macromolecules, similar to perfectly branched dendrimers, but are synthesized in a more straightforward one-pot reaction, which makes them advantageous for various applications. nih.govuc.pt The synthesis of HBPs often involves the step-growth polycondensation of ABₓ monomers, where x is greater than or equal to two. nih.gov Methyl 2,2-bis(hydroxymethyl)butanoate, as an AB₂ monomer, is an ideal candidate for this process, leading to the formation of hyperbranched polyesters with a globular and highly functionalized structure. uc.ptresearchgate.net

Dendrimers are perfectly branched, monodisperse macromolecules with a precisely controlled architecture. nih.gov Their synthesis can be achieved through two main strategies: divergent and convergent growth. nih.gov

The divergent approach begins from a multifunctional core molecule. nih.gov Successive "generations" of the AB₂ monomer, such as this compound, are added in a stepwise manner, causing the dendrimer to grow outwards from the core. nih.govcrimsonpublishers.com Each step involves the reaction of the 'A' group (ester) of the monomer with the 'B' groups (hydroxyls) on the periphery of the growing molecule, followed by activation of the new surface for the next generation. This method allows for the creation of high-generation dendrimers with an exponential increase in the number of surface functional groups. nih.gov However, achieving perfect, defect-free structures can be challenging in later generations due to steric hindrance and the increasing number of reactions required.

The convergent approach , conversely, starts from what will become the periphery of the dendrimer and builds inwards. nih.gov Small dendritic fragments, called dendrons, are synthesized first from the monomer. These dendrons are then coupled to a multifunctional core in the final step of the synthesis. nih.govcrimsonpublishers.com This method offers better structural control and purity, as the dendrons can be purified at each stage before being attached to the core. The primary limitation of the convergent strategy is that steric hindrance can make it difficult to attach the pre-synthesized dendrons to the core, especially for higher-generation dendrimers.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Divergent | Growth starts from a central core and proceeds outwards, adding monomer generations sequentially. nih.gov | Capable of producing large, high-generation dendrimers; suitable for larger-scale production. | Potential for structural defects and impurities increases with each generation; purification can be difficult. |

| Convergent | Dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.gov | Produces more uniform, symmetrical, and pure dendrimers with fewer defects. | Overall yield can be lower; steric hindrance may limit the size and generation of the final dendrimer. |

The synthesis of hyperbranched polymers from AB₂ monomers can be achieved through several polymerization techniques, with step-growth polycondensation being the most common. nih.gov This method is advantageous due to its one-pot nature, which is simpler than the multi-step synthesis required for perfect dendrimers. rsc.org Other major approaches to synthesizing hyperbranched polymers include self-condensing vinyl polymerization and ring-opening polymerization. nih.govfrontiersin.org

For monomers like this compound, direct bulk polycondensation is a viable method to produce hyperbranched polyesters. researchgate.net This process is typically catalyzed by an acid, such as p-toluenesulfonic acid. uc.ptresearchgate.net The control over the polymer's final structure, including its molecular weight and degree of branching, is a critical aspect of the synthesis. rsc.org While the one-pot synthesis of hyperbranched polymers is efficient, it often results in macromolecules with a broad molecular weight distribution and an irregular branching structure, containing a mix of dendritic, linear, and terminal units. nih.govcmu.edu

Techniques to exert better control over the polymerization process include the slow addition of the monomer to a core molecule or adjusting the reactivity of the functional groups. researchgate.netresearchgate.net The goal of these controlled methodologies is to produce hyperbranched polymers with more uniform structures and narrower molecular weight distributions, approaching the precision of dendrimers while retaining the synthetic efficiency of one-pot reactions. rsc.org

The final architecture of hyperbranched polymers is highly dependent on the reaction parameters employed during synthesis. Key parameters include the type of catalyst, reaction temperature, reaction time, and the use of a core molecule. researchgate.net

Research on the synthesis of hyperbranched polyesters from the analogous 2,2-bis(hydroxymethyl)butyric acid has shown that these variables significantly impact the polymer's number-average molecular weight (Mn) and its degree of branching (DB). researchgate.net The degree of branching is a crucial parameter that defines the extent of branching in the polymer, comparing the actual number of dendritic units to the total number of possible dendritic and linear units. uc.ptrsc.org For instance, different catalysts can lead to variations in both molecular weight and the branching structure. researchgate.net The glass transition temperature of the resulting polyesters has also been found to depend on the molecular weight and the specific catalyst used. researchgate.net Furthermore, the residence time distribution in a continuous stirred-tank reactor (CSTR) can be used to control the polymer architecture, leading to more compact structures compared to batch polymerization. mdpi.com

The following table summarizes findings from a study on the bulk polymerization of 2,2-bis(hydroxymethyl)butyric acid, illustrating the effect of different catalysts on the polymer properties. researchgate.net

| Run | Core Molecule | Catalyst | Molar Ratio (Monomer/Core) | Temp (°C) | Time (h) | Mn (from ¹H-NMR) | Degree of Branching (DB) |

| 1 | TMP | p-TSA | 10 | 160 | 4 | 1100 | 0.42 |

| 2 | TMP | p-TSA | 20 | 160 | 4 | 1800 | 0.40 |

| 3 | TMP | TFSc | 10 | 160 | 4 | 900 | 0.45 |

| 4 | TMP | TFSc | 20 | 160 | 4 | 1500 | 0.43 |

| 5 | THEIC | p-TSA | 10 | 180 | 2 | 1200 | 0.32 |

| 6 | THEIC | p-TSA | 20 | 180 | 2 | 2000 | 0.35 |

TMP: 1,1,1-tris-(hydroxylmethyl)propane; THEIC: 1,3,5-tris(2-hydroxyethyl)cyanuric acid; p-TSA: p-toluenesulfonic acid; TFSc: Scandium trifluoromethanesulfonate (B1224126).

The degree of branching (DB) is a critical structural parameter that influences the physical and chemical properties of hyperbranched polymers. rsc.org For a polymer derived from an AB₂ monomer, the theoretical DB is approximately 0.5, assuming equal reactivity of the two 'B' functional groups. rsc.org However, experimental studies on polyesters from 2,2-bis(hydroxymethyl)butyric acid have reported DB values ranging from 0.32 to 0.53. researchgate.net

Several strategies can be employed to tailor the degree of branching. One approach involves the slow addition of the monomer during polymerization, which can influence the final polymer composition. researchgate.net Another method is to use monomers where the reactivity of the 'B' groups is different, allowing for more controlled sequential additions that can increase the DB. rsc.org It has been demonstrated that the DB can be controlled, and in some systems, a DB of 100% (a perfect dendrimer structure) can be achieved through specific synthetic strategies. rsc.org

The density of functional end-groups is another key characteristic of hyperbranched polymers. uc.pt Due to their architecture, these polymers possess a large number of terminal groups, which is proportional to the degree of polymerization. uc.ptinstras.com For hyperbranched polyesters derived from this compound, these terminal groups are hydroxyls. The high density of these functional groups allows for subsequent chemical modification, enabling the tuning of the polymer's properties, such as solubility and glass transition temperature, for specific applications. uc.ptinstras.com

Integration into Specific Polymer Systems

The unique AB₂ structure of this compound makes it an excellent building block for integration into specific, highly branched polymer systems, most notably polyesters. Its ability to generate a three-dimensional, globular architecture through straightforward polymerization processes has led to significant research in this area.

This compound and its acid analogue are primarily used in the synthesis of hyperbranched aliphatic polyesters via polycondensation. researchgate.net In this reaction, the ester or carboxylic acid group ('A') of one monomer reacts with one of the hydroxyl groups ('B') of another monomer, forming an ester linkage and releasing methanol (B129727) or water. researchgate.net This process is repeated, building up a highly branched structure. researchgate.net

Research has focused on the bulk polycondensation of the similar monomer 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) to create hyperbranched polyesters. researchgate.netinstras.com These studies provide insight into the structure formation and the resulting properties. The resulting polymers are characterized by a high number of peripheral hydroxyl groups, which can be further functionalized. instras.com Tandem mass spectrometry has been used to differentiate the fragmentation patterns of analogous linear polymers, hyperbranched polymers, and dendrimers based on bis-MPA, highlighting the distinct structural differences that arise from the synthetic methodology. nih.gov The hyperbranched polymer shows preferential dissociation at branching sites, which contrasts with the random backbone cleavage of linear polymers and the selective fragmentation of dendrimers. nih.gov This research underscores the ability to create diverse polyester (B1180765) architectures—from linear to perfectly dendritic—using AB₂ building blocks and controlled synthesis techniques.

Polyurethane Formulations and Chain Extension Mechanisms

This compound serves as a crucial building block in the synthesis of polyurethanes (PUs), primarily functioning as a chain extender. Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to create the hard segment domains within the segmented polyurethane structure. google.com The incorporation of this specific diol, with its two primary hydroxyl groups, allows for the systematic extension of the polymer chains, significantly influencing the final properties of the material.

The chain extension mechanism in polyurethane synthesis involves the reaction of the hydroxyl groups (-OH) of this compound with the isocyanate groups (-NCO) of a prepolymer. This reaction forms urethane (B1682113) linkages, which are responsible for the hard segments in the polyurethane matrix. These hard segments are thermodynamically incompatible with the soft segments (typically derived from a long-chain polyol), leading to microphase separation. researchgate.net This phase-separated morphology, consisting of hard domains dispersed within a soft matrix, is fundamental to the versatile properties of polyurethanes, ranging from rigid plastics to flexible elastomers.

The structure of the chain extender plays a pivotal role in determining the properties of the resulting polyurethane. researchgate.net The presence of the methyl ester and ethyl groups on the quaternary carbon of this compound can influence the packing and organization of the hard segments. This can affect the degree of hydrogen bonding between urethane groups, which in turn impacts the material's mechanical strength, thermal stability, and elasticity. Compared to a more common chain extender like 1,4-butanediol (B3395766) (BDO), the pendant groups in this compound can disrupt the regularity of the hard segment packing, potentially leading to materials with modified flexibility and toughness.

| Component | Function | Chemical Group Involved | Impact on PU Structure |

|---|---|---|---|

| Polyol (e.g., Poly-ε-caprolactone diol) | Forms Soft Segment | Hydroxyl (-OH) | Provides flexibility and elasticity |

| Diisocyanate (e.g., Hexamethylene diisocyanate) | Forms Hard Segment / Prepolymer | Isocyanate (-NCO) | Provides strength and rigidity |

| This compound | Chain Extender (Forms Hard Segment) | Hydroxyl (-OH) | Increases molecular weight and enhances mechanical properties |

Epoxy Resin Systems and Cross-linking Studies

In the realm of epoxy resin systems, this compound can be utilized as a reactive modifier to tailor the network structure and final properties of the thermoset. While not a primary curing agent itself, its two hydroxyl groups can participate in the cross-linking reaction, particularly in systems cured with anhydrides or in hybrid formulations.

The primary cross-linking in a standard epoxy system occurs between the epoxy resin (containing epoxide rings) and a hardener (e.g., an amine or anhydride). When a diol like this compound is introduced into an anhydride-cured epoxy formulation, its hydroxyl groups can react with the anhydride (B1165640) to open the ring, forming an ester and a carboxylic acid. This newly formed carboxylic acid can then react with an epoxy group. Alternatively, the hydroxyl groups can react directly with epoxy rings, especially at elevated temperatures or in the presence of a catalyst, in an etherification reaction.

This participation in the network formation has a direct impact on the cross-linking density of the final material. semanticscholar.org The introduction of a diol can increase the distance between cross-links compared to a more compact, multifunctional hardener, leading to a more flexible network. This can result in a material with increased toughness and impact strength, albeit potentially with a lower glass transition temperature (Tg) and modulus. semanticscholar.org

Research on similar plant-oil-based epoxy systems has shown that the cross-linking density has a significant influence on the thermo-mechanical properties. semanticscholar.org By strategically incorporating this compound into the formulation, it is possible to fine-tune the balance between rigidity and flexibility.

| Parameter | Effect of Incorporating this compound | Underlying Mechanism |

|---|---|---|

| Cross-linking Density | Generally decreases | Increases the chain length between cross-link points. |

| Flexibility / Toughness | Generally increases | A less constrained network can absorb more energy before failure. |

| Glass Transition Temperature (Tg) | May decrease | Increased molecular mobility in the less densely cross-linked network. |

| Chemical Resistance | May be altered | The introduction of ester linkages can change susceptibility to chemical attack. |

Fabrication of Other Polymeric Materials (e.g., Polycarbonates, Poly(β-thioether ester)s)

The versatility of this compound, with its two primary hydroxyl groups, makes it a valuable monomer for the synthesis of various other polymers, including aliphatic polycarbonates and poly(β-thioether ester)s.

Polycarbonates:

Aliphatic polycarbonates can be synthesized from diol monomers like this compound through several methods. A prominent route involves a two-step process analogous to the synthesis of polycarbonates from the related compound 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). unmc.edu

Monomer Synthesis: The first step is the conversion of the diol into a cyclic carbonate monomer. This is typically achieved by reacting this compound with a carbonyl source like triphosgene (B27547) or a dialkyl carbonate in the presence of a base. unmc.edu This reaction forms a six-membered cyclic carbonate ring.

Ring-Opening Polymerization (ROP): The resulting cyclic carbonate monomer can then undergo ring-opening polymerization to yield a high-molecular-weight polycarbonate. nih.govresearchgate.net This polymerization is often catalyzed by organocatalysts, which allows for good control over the polymer's molecular weight and structure. The pendant ester and alkyl groups from the original diol become side chains on the polycarbonate backbone, imparting specific solubility and thermal characteristics.

Poly(β-thioether ester)s:

The synthesis of poly(β-thioether ester)s using this compound requires its chemical modification into a suitable monomer for step-growth polymerization, typically via a thiol-ene reaction. nih.govnih.gov

Monomer Functionalization: The diol is first converted into a diacrylate or dimethacrylate monomer. This is accomplished through esterification of the two hydroxyl groups with acryloyl chloride or methacryloyl chloride.

Thiol-Ene Polymerization: The resulting di(meth)acrylate monomer is then reacted with a dithiol monomer (e.g., 1,6-hexanedithiol) in a step-growth polymerization. nih.gov This reaction, often initiated by light (photopolymerization) or a base catalyst, proceeds via a Michael addition mechanism, where the thiol groups add across the carbon-carbon double bonds of the acrylate (B77674) groups. This process forms the characteristic β-thioether ester linkages in the polymer backbone. The properties of the resulting polymer can be tuned by varying the structure of both the diacrylate (derived from this compound) and the dithiol comonomer. nih.gov

Chemical Modification and Functionalization Strategies for Derived Materials

Derivatization of Terminal Hydroxyl Groups in Polymeric Constructs

The terminal hydroxyl groups on polymeric structures derived from Methyl 2,2-bis(hydroxymethyl)butanoate are primary sites for chemical modification. In dendritic and hyperbranched polyesters, these groups form a dense peripheral layer, making them readily accessible for derivatization reactions. This surface modification is a key strategy for altering the physical and chemical properties of the polymer.

Common derivatization strategies include:

Esterification: The reaction of terminal hydroxyl groups with carboxylic acids, acid anhydrides, or acyl chlorides is a straightforward method to introduce a wide variety of functional moieties. For instance, esterification with fatty acids can increase the hydrophobicity of the polymer, while reaction with molecules containing protected amines or other reactive groups can prepare the polymer for further conjugation.

Etherification: The formation of ether linkages, for example, through a Williamson ether synthesis, provides a stable, non-hydrolyzable bond. This is particularly useful for attaching sensitive functional groups or for applications where ester bond instability is a concern. Pegylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common example of etherification used to enhance biocompatibility and solubility in aqueous media.

Urethane (B1682113) Formation: The reaction of hydroxyl groups with isocyanates yields carbamate (B1207046) (urethane) linkages. This chemistry is highly efficient and allows for the introduction of a diverse range of functionalities, as a wide variety of isocyanates are commercially available or can be readily synthesized.

These derivatization reactions transform a standard polyester (B1180765) scaffold into a highly functional material, enabling its use in advanced applications by precisely controlling its surface chemistry.

End-Group Functionalization for Tailored Performance

End-group functionalization refers to the strategic modification of the terminal groups of a polymer to achieve a specific performance characteristic. For polyesters derived from this compound, this involves converting the terminal hydroxyl groups into other chemical moieties to control properties like solubility, thermal stability, biocompatibility, or reactivity. The ability to precisely control these end-groups is critical for creating materials for high-value applications. researchgate.net

The introduction of specific end-groups can lead to significant changes in the macroscopic behavior of the polymer. For example, functionalizing the periphery with hydrophobic long-chain alkyl groups can transform a hydrophilic polymer into an amphiphilic, micelle-forming structure. Conversely, introducing hydrophilic groups like PEG can render a hydrophobic polymer core water-soluble. uoc.gr This tailored functionalization is a powerful tool for designing materials with desired interaction profiles with their environment, such as in drug delivery systems or as compatibilizers in polymer blends.

Below is a table summarizing various functional end-groups and their impact on polymer performance.

| Functional End-Group | Introduced Moiety | Key Performance Enhancement | Potential Application |

| Hydrophobic Chains | Alkyl, Fluoroalkyl | Increased hydrophobicity, self-assembly | Drug encapsulation, coatings |

| Hydrophilic Chains | Polyethylene Glycol (PEG) | Increased water solubility, biocompatibility | Drug delivery, non-fouling surfaces |

| Charged Groups | Amine, Carboxylate | pH-responsive behavior, electrostatic interactions | Gene delivery, layer-by-layer assembly |

| Bio-active Ligands | Peptides, Sugars | Specific biological recognition | Targeted drug delivery, biosensors |

| Reactive Handles | Azide, Alkyne, Thiol | Covalent conjugation via "click" chemistry | Bioconjugation, surface immobilization |

Development of Hybrid Dendritic-Linear Materials

Hybrid dendritic-linear materials represent a class of macromolecules that combine the distinct architectural features of both linear polymers and dendrimers. diva-portal.org Monomers like this compound are ideal building blocks for the dendritic component of these hybrids due to their AB2 nature (one carboxyl group, two hydroxyl groups), which facilitates the creation of highly branched, tree-like structures. diva-portal.org

These hybrid architectures can be synthesized through several approaches:

"Grafting-to" Method: Pre-synthesized dendrons, built from the butanoate monomer, are attached to a functionalized linear polymer backbone.

"Grafting-from" Method: The dendritic wedges are grown directly from initiation sites located on the linear polymer chain.

Macromonomer Method: Dendrons are functionalized with a polymerizable group and then copolymerized with linear monomers.

A common example is the creation of telodendrimers, where a linear polymer block, such as polyethylene glycol (PEG), is covalently linked to a dendritic block. uoc.gr These structures often self-assemble into core-shell nanoparticles, combining the properties of the linear block (e.g., biocompatibility of PEG) with the properties of the dendritic block (e.g., high loading capacity for therapeutic agents). This combination of features allows for the development of sophisticated materials with enhanced solubility, bioavailability, and tailored functionality for applications in nanomedicine and materials science. uoc.gr

Post-Polymerization Modification for Enhanced Functionality

Post-polymerization modification is a powerful and efficient strategy for synthesizing a diverse range of functional polymers from a common precursor. nih.gov This approach involves first synthesizing a polymer scaffold with reactive handles and then introducing the desired functionality in a subsequent step. This method is often more practical than polymerizing monomers that already contain the desired functional group, as such groups may not be compatible with the polymerization conditions. nih.gov

For polymers derived from this compound, the terminal hydroxyl groups serve as the initial reactive sites. These can be converted into more versatile "handles" suitable for high-efficiency coupling reactions, often referred to as "click chemistry." For example, the hydroxyl groups can be transformed into azides or alkynes. This allows for the attachment of a wide array of molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The key advantages of this strategy include:

Modularity: A single parent polymer can be used to create a library of materials with different functionalities. nih.gov

Efficiency: Click chemistry reactions are typically high-yielding, proceed under mild conditions, and are tolerant of many other functional groups.

Purity: These reactions generate few or no byproducts, simplifying the purification of the final functionalized polymer.

The table below outlines common post-polymerization modification reactions used to enhance polymer functionality.

| Reaction Type | Reactive Groups Involved | Catalyst/Conditions | Resulting Linkage | Key Features |

| CuAAC | Terminal Alkyne + Azide | Cu(I) catalyst | Triazole | High efficiency, bio-orthogonal |

| SPAAC | Strained Alkyne + Azide | None (strain-promoted) | Triazole | Copper-free, ideal for biological systems |

| Thiol-ene Reaction | Thiol + Alkene | Radical initiator or UV light | Thioether | High efficiency, rapid reaction |

| Diels-Alder Reaction | Diene + Dienophile | Heat | Cyclohexene | Thermally reversible linkage |

These modification techniques provide a robust toolkit for precisely engineering the functionality of polymers derived from this compound, enabling the development of advanced materials for a wide range of scientific and technological fields. researchgate.net

Advanced Characterization Methodologies in Research on Methyl 2,2 Bis Hydroxymethyl Butanoate and Its Macromolecular Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure and determining the architectural intricacies of polymers derived from Methyl 2,2-bis(hydroxymethyl)butanoate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural analysis of these hyperbranched polyesters. Both ¹H and ¹³C NMR are employed to confirm the successful synthesis and to quantify the degree of branching (DB), a critical parameter for hyperbranched polymers.

In a study on hyperbranched polyesters synthesized from the closely related 2,2-bis(hydroxymethyl)butyric acid, ¹H NMR spectra were used to calculate the number-average molecular weight (Mn) by comparing the integrals of signals from the repeating units with those of the core molecule. researchgate.net ¹³C NMR is particularly vital for determining the degree of branching. By analyzing the signals of the quaternary carbons, one can distinguish between dendritic (fully branched), linear (partially branched), and terminal units, allowing for the calculation of the DB, which typically ranges from 0.32 to 0.53 for such polyesters. researchgate.net

Infrared (IR) and Raman Spectroscopy are complementary techniques used to identify functional groups within the polymer structure. For polyesters derived from this compound, FT-IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands would include:

A broad O-H stretching band for the terminal hydroxyl groups.

A strong C=O stretching band for the ester linkages in the polymer backbone.

C-O stretching bands associated with the ester and alcohol functionalities.

C-H stretching and bending vibrations from the aliphatic parts of the molecule.

Raman spectroscopy, while sensitive to similar functional groups, offers advantages in analyzing C-C backbone structures and can be less sensitive to the highly polar O-H bonds, providing a clearer view of the carbon framework. utwente.nl

Table 1: Key Spectroscopic Data for Structural Elucidation

| Technique | Information Obtained | Typical Observations for Hyperbranched Polyesters |

|---|---|---|

| ¹H NMR | Confirmation of structure, Calculation of Number-Average Molecular Weight (Mn) | Signals corresponding to core, repeating units, and terminal groups are identified and integrated. |

| ¹³C NMR | Determination of Degree of Branching (DB), Identification of dendritic, linear, and terminal units | Distinct chemical shifts for quaternary carbons in dendritic (D), linear (L), and terminal (T) units allow for DB calculation. researchgate.net |

| FT-IR Spectroscopy | Identification of functional groups | Characteristic peaks for O-H (hydroxyl ends), C=O (ester backbone), and C-O groups. |

| Raman Spectroscopy | Confirmation of backbone structure and functional groups | Provides complementary information on the carbon skeleton and ester functionalities. utwente.nl |

Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.

For macromolecular derivatives of this compound, GPC provides crucial information on the distribution of polymer sizes, which is often broad for hyperbranched structures synthesized via one-pot polycondensation. However, the analysis of these globular, highly branched molecules by GPC is not always straightforward. Research has shown that highly branched samples can interact strongly with the column's stationary phase, leading to elution behavior that does not purely correlate with hydrodynamic volume and can result in unrealistic molecular mass values. researchgate.net

Despite these challenges, GPC remains an indispensable tool for comparative analysis, monitoring polymerization kinetics, and assessing the relative changes in molecular weight under different synthesis conditions. Studies on analogous hyperbranched polyesters, such as those based on bis-MPA, have extensively used GPC to compare the apparent size of dendritic structures to their linear counterparts, revealing that the compact, globular nature of hyperbranched polymers leads to a smaller hydrodynamic volume compared to linear polymers of similar molecular weight. rsc.org

Table 2: GPC/SEC Analysis Parameters and Findings

| Parameter | Description | Significance for Hyperbranched Polyesters |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Indicates the average size of the polymer chains. |

| Weight-Average Molecular Weight (Mw) | An average that is more sensitive to larger molecules in the sample. | Provides insight into the higher end of the molecular weight distribution. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn), indicating the breadth of the molecular weight distribution. | Hyperbranched polymers typically exhibit high PDI values (often >2) due to the statistical nature of their synthesis. rsc.org |

| Hydrodynamic Volume | The effective volume of a polymer molecule in solution. | Lower for hyperbranched polymers compared to linear analogs of similar mass, which can complicate calibration and analysis. rsc.org |

Thermal Analysis for Reaction Monitoring and Structural Transitions

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of polymeric materials derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the hyperbranched polyesters. For polyesters based on the similar 2,2-bis(hydroxymethyl)butyric acid, TGA has revealed good thermal stability, with decomposition onset temperatures often above 200-300°C. researchgate.netrsc.org The TGA thermogram provides critical data on the temperature at which weight loss begins (onset of decomposition) and the residual mass at high temperatures.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For the amorphous, glassy hyperbranched polyesters derived from this monomer, DSC is particularly important for determining the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Research on analogous systems has shown that the Tg is dependent on factors such as the polymer's molecular weight and the nature of its terminal groups. researchgate.net

Table 3: Summary of Thermal Analysis Data

| Technique | Measured Property | Typical Findings for Analogous Hyperbranched Polyesters |

|---|---|---|

| TGA | Thermal Stability (Decomposition Temperature, Td) | Good thermal stability with Td (at 5% weight loss) ranging from 204°C to 340°C. rsc.org |

| DSC | Glass Transition Temperature (Tg) | Tg is dependent on molecular weight and end-group functionality, often ranging from -33°C to 9°C for fatty acid-based systems. rsc.org For more rigid backbones, Tg can be significantly higher. researchgate.net |

Rheological Characterization of Polymeric Systems

The unique, highly branched, and compact architecture of polymers derived from this compound results in distinct rheological (flow) properties compared to their linear polymer counterparts. Rheological measurements are critical for understanding both the solution and melt behavior of these materials, which is vital for processing and application.

A defining characteristic of these hyperbranched polyester (B1180765) solutions is their Newtonian behavior , where the viscosity is independent of the shear rate, even at high concentrations. This is a direct consequence of their globular structure, which prevents the formation of physical entanglements that are common in high molecular weight linear polymers. The lack of entanglements leads to significantly lower solution and melt viscosities compared to linear polymers of comparable molecular weight.

Studies on commercial hyperbranched polyesters like Boltorn™, which are based on a similar AB2 monomer, show that viscosity is only slightly affected by the generation number (i.e., the extent of branching and molecular weight). perstorp.com This combination of high functionality and low viscosity makes these polymers attractive as rheology modifiers, additives, and crosslinkers in various formulations.

Advanced Microscopy for Morphological Investigations

Advanced microscopy techniques are employed to visualize the morphology of macromolecular derivatives of this compound at the nanoscale, providing insights into molecular shape, surface behavior, and self-assembly.

Scanning Probe Microscopy (SPM) , particularly Atomic Force Microscopy (AFM), is used to study the behavior of these polymers on surfaces. Research on hyperbranched polyesters adsorbed on silicon surfaces has revealed how molecular conformation changes with surface coverage. At very low coverage, molecules may adopt a flattened, "pancake-like" shape. As coverage increases, they can form densely packed layers. acs.org Studies have shown that higher generation (larger) molecules tend to maintain a more stable, spherical shape across different surface coverages due to constrained mobility of their bulkier branches. acs.org

Electron Microscopy , such as Transmission Electron Microscopy (TEM), can be used to visualize nanostructures formed by the self-assembly of amphiphilically modified hyperbranched polymers in solution, such as micelles or vesicles. While not a direct image of a single molecule, TEM provides evidence of the collective morphology and size of these assemblies.

Emerging Research Directions and Future Perspectives for Methyl 2,2 Bis Hydroxymethyl Butanoate Chemistry

The pursuit of sustainable and high-performance materials has catalyzed research into novel monomers derivable from renewable resources. Methyl 2,2-bis(hydroxymethyl)butanoate, a derivative of 2,2-bis(hydroxymethyl)butanoic acid (DMBA), stands out as a promising building block. Its unique structure, featuring two primary hydroxyl groups and a methyl ester, offers a versatile platform for creating a new generation of polymers. This article explores the emerging research directions and future potential of this compound in polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.